molecular formula C19H17N3O2 B6105933 N-[2-(1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE

N-[2-(1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE

Cat. No.: B6105933
M. Wt: 319.4 g/mol
InChI Key: RSLLEUSCBCLNRR-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-13-benzoxazole-7-carboxamide is a complex organic compound that features an indole moiety linked to a benzoxazole structure via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-13-benzoxazole-7-carboxamide typically involves the coupling of an indole derivative with a benzoxazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the benzoxazole and the amine group of the indole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-13-benzoxazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield benzoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the benzoxazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted indole and benzoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-13-benzoxazole-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-13-benzoxazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-13-benzoxazole-7-carboxamide is unique due to its combination of an indole and benzoxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-22-17-8-4-6-15(18(17)24-12)19(23)20-10-9-13-11-21-16-7-3-2-5-14(13)16/h2-8,11,21H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLLEUSCBCLNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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